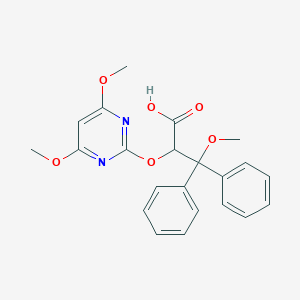

Tert-butyl 4-nitro-2-iodophenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis Tert-butyl 4-nitro-2-iodophenylcarbamate synthesis involves several chemical reactions, including acylation, nucleophilic substitution, and reduction processes. The synthesis usually starts from commercially available precursors and progresses through specifically designed reaction steps to achieve the target compound with high yield and purity. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using suitable reagents and conditions, acting as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis The molecular structure of tert-butyl 4-nitro-2-iodophenylcarbamate derivatives can be characterized using various spectroscopic and crystallographic techniques. For example, the molecular structure has been solved using methods like single-crystal X-ray diffraction, showing crystallization in a monoclinic crystal system with specific unit cell parameters. Computational studies, including density functional theory (DFT) and Hartree-Fock (HF) methods, have been used to analyze and compare the optimized geometry with experimental data, providing insights into the electronic and spatial structure of the molecule (Kumari et al., 2023).

Chemical Reactions and Properties Tert-butyl 4-nitro-2-iodophenylcarbamate undergoes various chemical reactions, reflecting its reactivity and utility as an intermediate in synthetic chemistry. For instance, tert-butyl nitrite has been used as a multitask reagent for controlled synthesis from N-alkyl amides and for hydrolysis of N-methoxyamides to carboxylic acids, indicating the compound's versatility in organic transformations (Yedage & Bhanage, 2017).

Physical Properties Analysis The physical properties of tert-butyl 4-nitro-2-iodophenylcarbamate, such as solubility, melting point, and boiling point, are crucial for its handling and application in chemical synthesis. Although specific data might not be available in the abstracts, such properties are typically determined through experimental measurements and are essential for the compound's storage, manipulation, and use in various chemical contexts.

Chemical Properties Analysis The chemical properties, including reactivity, stability, and compatibility with other functional groups, dictate the compound's behavior in chemical reactions and its application in synthesis. For example, the reactivity with organometallics, behavior under different conditions, and potential as a building block for further chemical transformations are significant aspects of its chemical properties.

Propiedades

IUPAC Name |

tert-butyl N-(2-iodo-4-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN2O4/c1-11(2,3)18-10(15)13-9-5-4-7(14(16)17)6-8(9)12/h4-6H,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPGEGLMPANJTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427763 |

Source

|

| Record name | tert-butyl 4-nitro-2-iodophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-nitro-2-iodophenylcarbamate | |

CAS RN |

171513-06-7 |

Source

|

| Record name | tert-butyl 4-nitro-2-iodophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)

![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)

![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)

![2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B61332.png)

![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B61333.png)

![Furo[2,3-b]pyridin-5-ol](/img/structure/B61338.png)